1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered. The preparation of this compound was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Molecular Structure Analysis
The molecular structure of 5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is unique and complex, contributing to its potential in various scientific research domains.Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of quinazoline derivatives, including their antibacterial and antifungal activities, have been extensively studied. For example, triazoloquinazoline derivatives have been synthesized and evaluated for their potential against a variety of pathogenic strains, indicating a broad spectrum of bioactivity potential (Panwar & Singh, 2011).
- Another study focused on the anticancer activities of triazoloquinazoline derivatives, demonstrating that certain compounds within this family possess significant cytotoxicity against various cancer cell lines (Reddy et al., 2015).
Antimicrobial and Antifungal Activities
- Research into triazoloquinazoline derivatives has revealed their antimicrobial and antifungal properties. For instance, compounds synthesized from quinoline derivatives showed promising antibacterial and antifungal activities, which could be leveraged in developing new therapeutic agents (Holla et al., 2005).
Anticancer Properties
- The anticancer properties of triazoloquinazoline derivatives have been highlighted in studies examining their effects on human cancer cell lines. These compounds demonstrate the potential to act as effective anticancer agents, with some showing significant cytotoxic effects (Ovádeková et al., 2005).
Molecular Docking and Binding Activity
- Molecular docking studies have been conducted to understand the binding affinities of triazoloquinazoline derivatives to various biological targets. This research aids in the design of more effective compounds by elucidating their interaction mechanisms at the molecular level (Francis et al., 1991).
Mechanism of Action
The mechanism of action of 5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is not specified in the retrieved data. Its unique structure suggests that it could interact with various biological targets, contributing to its potential in medicine and pharmacology.
Safety and Hazards
Properties
IUPAC Name |
5-(azepan-1-yl)-7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5/c22-15-8-9-18-17(13-15)20(27-10-3-1-2-4-11-27)24-21-19(25-26-28(18)21)14-6-5-7-16(23)12-14/h5-9,12-13H,1-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLIDZRCYYZCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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